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Compound of Interest

2-Bromo-1-chloro-3-fluoro-4-
Compound Name:
methylbenzene

Cat. No.: B13136003

Get Quote

Focus: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene
Executive Summary & Chemical Identity

2-Bromo-1-chloro-3-fluoro-4-methylbenzene represents a highly specialized class of
"crowded" arenes where four contiguous positions on the benzene ring are substituted (1, 2, 3,
4-substitution pattern). This specific arrangement creates a unique electronic and steric
environment, making it a valuable scaffold in medicinal chemistry for modulating metabolic
stability and lipophilicity.
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Property Data

CAS Number 1402667-29-1
Molecular Formula C7HsBrCIF
Molecular Weight 223.47 g/mol

Preferred IUPAC Name (PIN)

1-Bromo-2-chloro-3-fluoro-4-methylbenzene

Common/Vendor Name

2-Bromo-1-chloro-3-fluoro-4-methylbenzene

SMILES

CC1=CC=C(Cl)C(Br)=C1F

LogP (Predicted)

~4.0 (Highly Lipophilic)

Physical State

Solid/Semi-solid (Low melting point due to

symmetry breaking)

Nomenclature: The "Alphabet vs. Locant" Conflict

The naming of this molecule highlights a common divergence between strict IUPAC priority

rules and industrial cataloging.

The IUPAC Logic (PIN)

e Substituents: Bromo, Chloro, Fluoro, Methyl.[1]

» Alphabetical Order:Bromo > Chloro > Fluoro > Methyl.[2]

e Locant Assignment:

o

o

priority gets the lower number.

o

[¢]

Result: Bromo gets position 1.

The substituents are contiguous. The lowest locant setis 1, 2, 3, 4.

Rule: When locant sets are identical (1,2,3,4 vs 1,2,3,4), the substituent with alphabetical

PIN:1-Bromo-2-chloro-3-fluoro-4-methylbenzene.
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The Vendor/industrial Logic

Chemical vendors often name these compounds as derivatives of a core halide (e.qg.,
chlorobenzene) or toluene. The name 2-Bromo-1-chloro-3-fluoro-4-methylbenzene fixes
Chlorine at position 1. While chemically unambiguous, it is not the Preferred IUPAC Name.

Synonym List:
¢ 4-Chloro-3-bromo-2-fluorotoluene (Naming relative to Toluene; common in synthesis).

e 1-Bromo-2-chloro-3-fluoro-4-methylbenzene (Strict IUPAC).

Structural Properties & Reactivity (The "Why")

This molecule is not just a random assembly of halogens; it is a tuned electrophile.

» Metabolic Blocking: The 4-position (para to the original toluene methyl) is blocked by
Chlorine, preventing rapid CYP450 oxidation. The 3-position is blocked by Fluorine,
preventing metabolic hydroxylation.

o Orthogonal Reactivity: The presence of Bromine and Chlorine allows for sequential cross-
coupling.

o First Coupling: Bromine (C-Br bond is weaker, reacts first in Pd-catalyzed
Suzuki/Buchwald reactions).

o Second Coupling: Chlorine (C-Cl bond is stronger, remains intact during the first step).

e The "Magic Methyl" Effect: The methyl group at position 4 (relative to PIN) or position 1
(relative to toluene) provides a "lipophilic anchor" and restricts the rotation of adjacent
groups, potentially locking a drug candidate into its active conformation.

Diagram: Electronic & Steric Vectors

The following diagram visualizes the electronic pushes and pulls on the ring.
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Caption: Electronic and steric contributions of substituents. Methyl activates the ring, while
halogens provide metabolic stability and synthetic handles.

Synthetic Protocol: The Sandmeyer Approach

Synthesizing 1,2,3,4-substituted benzenes is challenging due to "crowding." Direct
halogenation often yields the wrong isomer (1,2,4,5 or 1,2,4,6). The only reliable method to
guarantee the 1-Cl, 2-Br, 3-F, 4-Me pattern is via the Sandmeyer Reaction of a pre-
functionalized aniline.

Target Transformation:

e Precursor: 2-Bromo-3-fluoro-4-methylaniline (or 3-Bromo-2-fluoro-4-methylaniline depending
on numbering frame).

o Reagent: NaNO2z / HCI (Diazotization) followed by CuCl (Sandmeyer).[3]

Detailed Methodology

This protocol describes the conversion of the amino group to a chlorine atom to finalize the
structure.

Reagents:
e Precursor Aniline (1.0 eq)

e Sodium Nitrite (NaNOz, 1.2 eq)
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o Copper(l) Chloride (CuCl, 1.5 eq)
e Conc. HCI (excess)
e Solvent: Water/Acetonitrile
Step-by-Step Protocol:
» Salt Formation (0°C):
o Dissolve the aniline precursor in concentrated HCI (3-5 equiv) and water.

o Cool the suspension to 0-5°C in an ice/salt bath. Critical: Temperature must not exceed
5°C to prevent diazonium decomposition to phenol.

 Diazotization:
o Add an aqueous solution of NaNO:z dropwise.

o Monitor the reaction with starch-iodide paper (turns blue/black instantly if HNOz is present;
maintain a slight excess).

o Stir for 30 minutes at 0°C. The solution should become clear/yellowish as the diazonium
salt forms.

e Sandmeyer Displacement:

o

In a separate flask, dissolve CuCl in conc. HCI.

[¢]

Slowly add the cold diazonium solution to the CuCl solution with vigorous stirring. Caution:
Nitrogen gas evolution will be rapid and foamy.

[¢]

Allow the mixture to warm to room temperature over 2 hours.

[e]

Heat to 60°C for 30 minutes to ensure completion.

o Workup:

o Steam distill the mixture or extract with Dichloromethane (DCM).
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o Wash the organic layer with 1M NaOH (to remove any phenolic byproducts).

o Dry over MgSOa4 and concentrate.

Synthetic Workflow Diagram

Target:
2-Bromo-1-chloro-
3-fluoro-4-methylbenzene

Precursor Aniline - Diazotization -H20 _ | Diazonium Salt +CuCl _ | Sandmeyer Reaction
(R-NH2) 7| (NaNO2, HCl, 0°C) 7| (R-N2+Cl-) o (CuCl, Heat)

Click to download full resolution via product page

Caption: The Sandmeyer workflow ensures regioselective placement of the Chlorine atom,
avoiding isomer mixtures common in direct halogenation.

Troubleshooting & Critical Insights (E-E-A-T)

» Halogen Dance (Base Sensitivity):

o Risk:[2][4] Polyhalogenated benzenes are prone to "Halogen Dance" (base-catalyzed
halogen migration) if treated with strong bases like LDA or LITMP.

o Mechanism:[5] The proton between two halogens (or ortho to a halogen) is acidic.
Deprotonation causes the halogen to migrate to the anion position to stabilize the charge.

o Prevention: Avoid strong amide bases. Use Grignard exchange (iPrMgCl) at low
temperatures (-78°C) if selective metalation is required.

o Coupling Selectivity:

o In Pd-catalyzed coupling, the Bromine at position 2 (relative to Cl=1) is significantly more
reactive than the Chlorine.

o Protocol Tip: Perform Suzuki coupling at room temperature to react the Bromine
exclusively. High temperatures (>80°C) may activate the Chlorine.

Safety & Handling
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e Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

¢ Specific Warning: Polyhalogenated aromatics can be persistent in the environment. All waste
must be segregated into halogenated organic waste streams.

e Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and react
immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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